VEGFR2 Kinase Inhibition and Slow Dissociation Kinetics Relative to Imidazo[1,2-a]pyridine Scaffolds
[1,2,4]Triazolo[1,5-a]pyridine derivatives exhibit potent VEGFR2 inhibition with a distinct slow dissociation kinetic profile that is absent in the corresponding imidazo[1,2-a]pyridine analogs. Co-crystal structure analysis revealed that the N1-nitrogen of the [1,2,4]triazolo[1,5-a]pyridine core forms a critical hydrogen bond with the backbone NH of Cys919 in the VEGFR2 hinge region [1]. Compound 13d, a representative [1,2,4]triazolo[1,5-a]pyridine derivative, demonstrated not only strong enzymatic inhibition but also slow dissociation from VEGFR2, a property not observed with imidazo[1,2-b]pyridazine derivative 2 [1].
| Evidence Dimension | VEGFR2 kinase inhibition and dissociation kinetics |
|---|---|
| Target Compound Data | Compound 13d ([1,2,4]triazolo[1,5-a]pyridine core) exhibits strong VEGFR2 inhibition with slow dissociation kinetics |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine derivative 2 exhibits VEGFR2 inhibition but lacks slow dissociation kinetics |
| Quantified Difference | Slow dissociation kinetics present in triazolopyridine 13d vs. absent in imidazo[1,2-b]pyridazine 2 |
| Conditions | VEGFR2 enzymatic assay and co-crystal structure analysis (X-ray crystallography) |
Why This Matters
Slow dissociation kinetics confer prolonged target engagement, potentially enabling lower dosing frequency and reduced off-target toxicity in therapeutic development—a key differentiation for procurement decisions in kinase inhibitor programs.
- [1] Oguro, Y., Cary, D. R., Miyamoto, N., Tawada, M., Iwata, H., Miki, H., Hori, A., & Imamura, S. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry, 21(15), 4661–4672. View Source
